![molecular formula C10H16N2O3 B1469702 7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 1425501-89-8](/img/structure/B1469702.png)
7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Overview
Description
Scientific Research Applications
Stereochemical Analysis
Cyclic dipeptides like Cyclo(Hyp-Val) have multiple stereoisomers due to the presence of chirality centers. Stereochemistry is crucial as it determines the biological activity of compounds. Using Electronic Circular Dichroism (ECD) spectroscopy, researchers can unambiguously assign stereochemical configurations to Cyclo(Hyp-Val) and its analogs . This is particularly important in drug design and pharmacology, where the correct stereochemistry can mean the difference between a successful therapeutic agent and an inactive or toxic compound.
Microbial Communication
Cyclo(Hyp-Val) and related cyclic dipeptides are known to be secreted by endophytic fungi and act as communication molecules within plant tissues . These compounds facilitate plant-microbe and microbe-microbe interactions, which are essential for maintaining plant health and defense against pathogens. Understanding these interactions can lead to the development of natural biopesticides and growth enhancers.
Biofilm Formation
The ability of Cyclo(Hyp-Val) to influence biofilm formation has implications for both medical and industrial fields. In medicine, biofilms are often associated with persistent infections and resistance to antibiotics. Conversely, in industrial settings, biofilms can be beneficial for wastewater treatment and bioremediation processes. Research into Cyclo(Hyp-Val) can help manipulate biofilm formation to our advantage .
Neuroregulatory Activity
Cyclo(Hyp-Val) may share structural similarities with other cyclic dipeptides that are known to exist in the central nervous systems of mammals and play roles in regulatory processes . Investigating Cyclo(Hyp-Val)'s neuroregulatory potential could open new avenues for treating neurological disorders or enhancing cognitive functions.
Mechanism of Action
The mechanism of action of pyrrolopyrazine derivatives, including 7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, is not clearly recognized . These compounds exhibit various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
properties
IUPAC Name |
7-hydroxy-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-5(2)8-10(15)12-4-6(13)3-7(12)9(14)11-8/h5-8,13H,3-4H2,1-2H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWOTDSWXCGWCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CC(CC2C(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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